3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

soluble guanylate cyclase cardiovascular disease cGMP production

3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde (CAS 588715-60-0) is a halogenated aromatic aldehyde with the molecular formula C14H10Cl2O2 and a molecular weight of 281.13 g/mol. It features a benzaldehyde core ether-linked at the meta position to a 3,4-dichlorobenzyl moiety.

Molecular Formula C14H10Cl2O2
Molecular Weight 281.1 g/mol
CAS No. 588715-60-0
Cat. No. B1300802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
CAS588715-60-0
Molecular FormulaC14H10Cl2O2
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC2=CC(=C(C=C2)Cl)Cl)C=O
InChIInChI=1S/C14H10Cl2O2/c15-13-5-4-11(7-14(13)16)9-18-12-3-1-2-10(6-12)8-17/h1-8H,9H2
InChIKeySRNAKIRKGJOJIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde (CAS 588715-60-0): A meta-Substituted Benzaldehyde Building Block for sGC-Targeted and Antimicrobial Discovery Programs


3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde (CAS 588715-60-0) is a halogenated aromatic aldehyde with the molecular formula C14H10Cl2O2 and a molecular weight of 281.13 g/mol. It features a benzaldehyde core ether-linked at the meta position to a 3,4-dichlorobenzyl moiety [1]. The compound is catalogued as a research chemical and synthetic intermediate, primarily distributed through ChemBridge Corporation (Hit2Lead ID: 3014305) and other suppliers at purities of 95–98% . Its computed XLogP3 of 4.1 indicates moderate lipophilicity, and it bears a reactive aldehyde group amenable to condensation, reductive amination, and oxime formation [1]. Notably, this compound appears in the BindingDB database (CHEMBL4758823) with reported human soluble guanylate cyclase (sGC) activation data, suggesting its utility as a starting point for cardiovascular or metabolic disease research [2].

Why the 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde Scaffold Cannot Be Interchanged with Regioisomeric or Differently Halogenated Analogs


The benzyloxybenzaldehyde scaffold is highly sensitive to both the position of the ether linkage (ortho, meta, para) and the halogen substitution pattern on the benzyl ring. Regioisomers such as 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde (CAS 66742-56-1) differ in the spatial orientation of the aldehyde group relative to the ether oxygen, which can alter hydrogen-bonding capacity, dipole moment, and binding-site complementarity . Similarly, shifting the chlorine atoms from the 3,4- to the 2,6- or 2,4-positions—as in 3-[(2,6-dichlorobenzyl)oxy]benzaldehyde (CAS 328062-72-2) or 3-[(2,4-dichlorobenzyl)oxy]benzaldehyde (CAS 71289-64-0)—changes steric bulk near the ether linkage and modulates electronic effects on the benzyl ring, which are known to influence FabH enzyme inhibition potency and sGC activation profiles within this chemical series [1][2]. The mono-chloro analog 3-[(4-chlorobenzyl)oxy]benzaldehyde (CAS 24550-39-8) lacks the second chlorine, reducing molecular weight by ~34 Da and lowering both lipophilicity and halogen-bonding potential, which can compromise target affinity. These subtle architectural variations translate into divergent biological activities, metabolic stabilities, and physicochemical properties, making direct substitution without experimental validation inadvisable for structure-activity relationship (SAR) studies or lead optimization campaigns.

Quantitative Differentiation Evidence for 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde (CAS 588715-60-0) Versus Closest Analogs


Human sGC Activation EC50 in the Presence of the Heme Oxidant ODQ: A Unique Potency Benchmark

In a CHO cell-based CASA assay measuring cGMP production, 3-[(3,4-dichlorobenzyl)oxy]benzaldehyde activated human sGC (alpha1/beta1 subunits) with an EC50 of 1.40 × 10³ nM (1.4 µM) in the presence of the heme oxidant ODQ, and an EC50 of 8.70 × 10⁴ nM (87 µM) in the absence of ODQ [1]. The ~62-fold increase in potency under heme-oxidized conditions indicates that this compound preferentially activates the heme-free or oxidized form of sGC, a pharmacological profile that distinguishes sGC activators from sGC stimulators. Although direct comparator data for close analogs in the same assay system are not publicly available, this dual-condition EC50 profile provides a quantitative benchmark for scaffold prioritization in sGC activator programs. By comparison, the regioisomer 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde (CAS 66742-56-1) has been catalogued in supplier databases but lacks publicly reported sGC activation data, suggesting the meta-substituted 3-[(3,4-dichlorobenzyl)oxy]benzaldehyde may possess a differentiated binding mode .

soluble guanylate cyclase cardiovascular disease cGMP production

Lipophilicity (XLogP3) Comparison Across Dichlorobenzyloxybenzaldehyde Regioisomers

The computed lipophilicity (XLogP3) of 3-[(3,4-dichlorobenzyl)oxy]benzaldehyde is 4.1, as reported by PubChem [1]. This value places the compound within the optimal lipophilicity range (LogP 1–5) for oral drug-likeness per Lipinski's Rule of Five, while maintaining sufficient hydrophobicity for membrane permeability. In comparison, the mono-chloro analog 3-[(4-chlorobenzyl)oxy]benzaldehyde (CAS 24550-39-8) has a lower XLogP3 of approximately 3.5 (estimated from the Hit2Lead LogP of 4.26 for the mono-chloro species, which likely uses a different algorithm; PubChem XLogP3 for mono-chloro benzyloxybenzaldehydes typically ranges 3.2–3.8) . The 2,4-dichloro regioisomer (CAS 71289-64-0) is expected to have a comparable XLogP3 (~4.0–4.2) to the 3,4-dichloro isomer due to identical molecular formula, but may exhibit altered chromatographic retention and protein binding due to differences in molecular shape and dipole moment [2]. These subtle lipophilicity differences can impact nonspecific protein binding, solubility, and metabolic clearance in lead optimization programs.

lipophilicity drug-likeness physicochemical profiling

Antimicrobial FabH Inhibition Class Evidence: The 3,4-Dichloro Substitution Pattern as a Privileged Motif

Although 3-[(3,4-dichlorobenzyl)oxy]benzaldehyde itself has not been directly tested in published FabH inhibition assays, the closely related oxime derivative 3-((2,4-dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime (compound 44 in Luo et al., 2012) demonstrated the best-in-series antibacterial activity with MIC values of 3.13–6.25 µg/mL against multiple bacterial strains and an E. coli FabH IC50 of 1.7 mM [1]. The 2,4-dichloro substitution pattern on the benzyl ring was critical for this activity; the 3,4-dichloro pattern present in CAS 588715-60-0 differs only in the position of one chlorine atom, potentially offering a distinct electronic and steric profile for FabH binding pocket interactions. Furthermore, the free aldehyde group in CAS 588715-60-0 serves as a direct precursor for oxime formation, enabling rapid derivatization into FabH inhibitor candidates without the need for protecting-group chemistry . In contrast, the 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde scaffold has been explored for anti-tuberculosis applications targeting DNA polymerase, while the 3-[(3,4-dichlorobenzyl)oxy]benzaldehyde scaffold remains comparatively underexplored, presenting an opportunity for novel intellectual property generation .

FabH inhibitor antimicrobial oxime derivatization

Purity and Supplier Network Comparison: ChemBridge (95%) vs. Capot Chemical (98% HPLC) vs. Other Vendors

3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is commercially available from multiple vendors with distinct purity specifications and pricing tiers. ChemBridge Corporation (via Sigma-Aldrich and Hit2Lead) supplies the compound at 95% purity (solid form, ambient storage) at $108/1g and $431/5g . Capot Chemical offers a higher-grade specification of 98% minimum purity by HPLC with moisture content ≤0.5%, although pricing requires direct inquiry [1]. In contrast, the regioisomer 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde (CAS 66742-56-1) is available from Santa Cruz Biotechnology at $99/500 mg, representing a higher per-gram cost for the para-substituted analog . The 3-[(2,6-dichlorobenzyl)oxy]benzaldehyde (CAS 328062-72-2) is available from Santa Cruz Biotechnology at $75/100 mg, which is approximately 6.9× more expensive per unit mass than ChemBridge's 3-[(3,4-dichlorobenzyl)oxy]benzaldehyde . These pricing and purity differentials have practical implications for budget-constrained academic labs scaling up SAR campaigns.

chemical procurement purity specification vendor qualification

Recommended Application Scenarios for 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde (CAS 588715-60-0) Based on Quantitative Evidence


sGC Activator Lead Generation for Cardiovascular and Metabolic Disease Programs

With an EC50 of 1.4 µM for human sGC activation under heme-oxidized conditions (ODQ present), 3-[(3,4-dichlorobenzyl)oxy]benzaldehyde represents a validated hit for heme-independent sGC activator development [1]. The ~62-fold selectivity window between heme-oxidized and basal states differentiates this compound from classical sGC stimulators that require an intact heme moiety. Medicinal chemistry teams targeting resistant hypertension, heart failure with preserved ejection fraction, or diabetic nephropathy—conditions characterized by elevated oxidative stress and heme loss from sGC—should prioritize this scaffold for hit-to-lead optimization. The free aldehyde group enables rapid diversification into oximes, hydrazones, and amines, facilitating exploration of the SAR around the benzaldehyde position. The compound's XLogP3 of 4.1 suggests adequate permeability for oral bioavailability, though metabolic soft spots (aldehyde oxidation, benzylic ether cleavage) should be monitored early in lead optimization [2].

Novel FabH Inhibitor Synthesis via Aldehyde Derivatization for Antimicrobial Research

The ChemMedChem study by Luo et al. (2012) established that oxime derivatives of dichlorobenzyloxybenzaldehydes are potent FabH inhibitors with broad-spectrum antibacterial activity (MIC 3.13–6.25 µg/mL) [3]. 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is an ideal precursor for generating novel oxime libraries, as its 3,4-dichloro substitution pattern on the benzyl ring is distinct from the 2,4-dichloro motif present in the most active published compound (Compound 44). Researchers can use this aldehyde to synthesize 3-[(3,4-dichlorobenzyl)oxy]benzaldehyde oxime and its O-substituted derivatives, potentially accessing unexplored chemical space around the FabH active site. The compound's commercial availability at gram scale ($108/g from ChemBridge) makes it economically feasible for medium-throughput parallel synthesis . Given the global antimicrobial resistance crisis, novel FabH inhibitors derived from this scaffold may offer a new mechanism of action distinct from conventional antibiotics.

Building Block for Medicinal Chemistry Library Synthesis and Diversity-Oriented Synthesis

As a member of the ChemBridge building block collection (ID 3014305), 3-[(3,4-dichlorobenzyl)oxy]benzaldehyde is positioned for incorporation into diversity-oriented synthesis (DOS) and DNA-encoded library (DEL) platforms . The aldehyde functional group is among the most versatile handles in organic synthesis, enabling reductive amination (with primary/secondary amines), Knoevenagel condensation (with active methylene compounds), Grignard addition, Wittig olefination, and oxime/hydrazone formation. The 3,4-dichlorobenzyl ether moiety provides a metabolically stable lipophilic anchor that can engage hydrophobic protein pockets or serve as a halogen-bond donor. Compared to the para-substituted regioisomer (CAS 66742-56-1), the meta-ether linkage in CAS 588715-60-0 introduces a different trajectory for the aldehyde vector relative to the benzyl ring, which can be exploited to sample distinct conformational space in target binding sites . Procurement at 95% purity (ChemBridge) or 98% HPLC purity (Capot Chemical) accommodates both initial screening and advanced SAR requirements.

Physicochemical Comparator for Halogenated Benzaldehyde QSAR Model Development

The computed physicochemical properties of 3-[(3,4-dichlorobenzyl)oxy]benzaldehyde—XLogP3 = 4.1, molecular weight = 281.13, topological polar surface area (TPSA) = 26.3 Ų, and 4 rotatable bonds—position this compound as a useful data point in quantitative structure-activity relationship (QSAR) models exploring the impact of halogen substitution on benzaldehyde bioactivity [2]. When combined with data from the mono-chloro analog (CAS 24550-39-8, MW = 246.69), the 2,4-dichloro regioisomer (CAS 71289-64-0), and the 2,6-dichloro analog (CAS 328062-72-2), the 3,4-dichloro compound completes a systematic matrix of chlorine position and count, enabling computational chemists to deconvolute electronic, steric, and lipophilic contributions to target binding. The availability of sGC EC50 data for this specific compound further enriches its value for pharmacophore modeling and machine learning-based activity prediction [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.